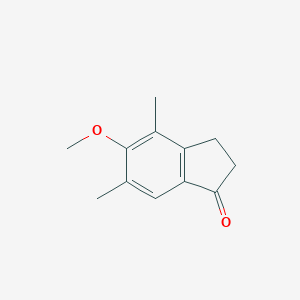

4,6-Dimethyl-5-methoxy-1-indanone

Description

Contextualization within Indanone Chemistry

The fundamental structure of an indanone consists of a fused benzene (B151609) and cyclopentanone (B42830) ring system. cymitquimica.com This bicyclic ketone exists in two isomeric forms, 1-indanone (B140024) and 2-indanone, which serve as the basic skeletons for a multitude of derivatives. guidechem.com 4,6-Dimethyl-5-methoxy-1-indanone is a derivative of 1-indanone, characterized by the presence of two methyl groups at positions 4 and 6, and a methoxy (B1213986) group at position 5 of the aromatic ring.

The indanone core is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations. cymitquimica.com Its presence is noted in numerous natural products, highlighting its biological relevance. rsc.orgnih.gov The reactivity of the indanone scaffold is largely dictated by the carbonyl group and the aromatic ring, which can undergo a range of reactions to introduce further chemical diversity.

Significance of Substituted Indanone Scaffolds in Organic Synthesis

The strategic placement of substituents is a key aspect of modern drug design and materials science. For instance, the introduction of different functional groups can modulate the biological activity of indanone derivatives, leading to the development of potent therapeutic agents. nih.govnih.gov In the context of organic synthesis, substituted indanones are valuable intermediates for constructing more complex molecular architectures, including fused- and spirocyclic frameworks. rsc.org

| Property | Description |

| Molecular Formula | C12H14O2 |

| IUPAC Name | 4,6-Dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one |

| Core Scaffold | 1-Indanone |

| Substituents | 4-Methyl, 6-Methyl, 5-Methoxy |

Overview of Advanced Research Trajectories for Related Indanone Derivatives

Research into indanone derivatives is a vibrant and rapidly evolving field. rsc.orgnih.gov Current investigations are focused on several key areas, including the development of novel synthetic methodologies, the exploration of their biological activities, and their application in materials science.

Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and environmentally friendly ways to synthesize substituted indanones. This includes the use of microwave-assisted synthesis, ultrasound, and green catalysts to improve reaction yields and reduce waste. mdpi.com The development of enantioselective synthetic routes is also a major focus, as the stereochemistry of indanone derivatives can have a significant impact on their biological activity. acs.org

Biological Applications: Indanone derivatives have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, antimicrobial, and antiviral properties. nih.gov A notable example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease. guidechem.comnih.gov Ongoing research aims to identify new indanone-based compounds with improved therapeutic profiles and to elucidate their mechanisms of action. nih.gov

Materials Science: The unique photophysical properties of some indanone derivatives have led to their investigation as organic functional materials, with potential applications in organic light-emitting diodes (OLEDs), dyes, and fluorophores. guidechem.comrsc.org The ability to tune the electronic properties of the indanone scaffold through substitution makes it an attractive platform for the design of new materials with specific optical and electronic characteristics.

| Research Area | Focus | Key Findings and Future Directions |

| Synthetic Chemistry | Development of efficient and stereoselective synthetic methods. nih.govmdpi.comacs.org | Exploration of green chemistry approaches and asymmetric catalysis to produce enantiomerically pure indanone derivatives. mdpi.comacs.org |

| Medicinal Chemistry | Discovery of new therapeutic agents based on the indanone scaffold. nih.govnih.gov | Design and synthesis of indanone derivatives with enhanced potency and selectivity for various biological targets, including enzymes and receptors. nih.govnih.gov |

| Materials Science | Application of indanone derivatives in the development of new materials. guidechem.comrsc.org | Investigation of the structure-property relationships of indanone-based materials for applications in electronics and photonics. guidechem.comrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-6-10-9(4-5-11(10)13)8(2)12(7)14-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYACCKGWCTTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C(=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554726 | |

| Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-37-8 | |

| Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4,6 Dimethyl 5 Methoxy 1 Indanone and Its Derivatives

Fundamental Reaction Pathways

The core indanone structure undergoes several fundamental reactions that are foundational to its use as a synthetic intermediate.

The oxidation of the indanone core primarily involves the ketone functional group. A significant transformation in this category is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones using peroxyacids or peroxides. wikipedia.org This reaction is a powerful tool for inserting an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.org The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.orglibretexts.org For an indanone, this typically involves the migration of the more substituted aryl carbon. The reaction proceeds through the formation of a Criegee intermediate, with the stereochemistry at the migrating center being retained. thermofisher.com A variety of oxidizing agents can be employed for this transformation. thermofisher.com

Enzymatic Baeyer-Villiger oxidations, utilizing Baeyer-Villiger monooxygenases (BVMOs), offer a green chemistry approach, using molecular oxygen as the oxidant. wikipedia.orgnih.gov Besides the classic Baeyer-Villiger reaction, other oxidizing agents like chromium trioxide resin can be used to modify the indanone scaffold, although this is more commonly used for oxidizing an indanol to an indanone. sacredheart.edu

Table 1: Common Oxidizing Agents for Baeyer-Villiger Oxidation of Ketones

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | organic-chemistry.orgnih.gov |

| Trifluoroperoxyacetic acid (TFPAA) | Often prepared in situ from trifluoroacetic anhydride (B1165640) and H₂O₂ | thermofisher.com |

| Peroxymonosulfuric acid (Caro's acid) | Aqueous or mixed solvent systems | wikipedia.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) with Lewis Acid | Lewis acid catalyst (e.g., Sc(OTf)₃) | organic-chemistry.org |

| Baeyer-Villiger Monooxygenases (BVMOs) | Biocatalytic, aqueous buffer, requires cofactor (NADPH) | wikipedia.org |

The indanone moiety can be selectively reduced at either the ketone or the aromatic ring. The reduction of the carbonyl group to a secondary alcohol (an indanol) is a common transformation. Asymmetric transfer hydrogenation (ATH) is a powerful method to achieve this with high enantioselectivity, producing chiral indanols. rsc.org This process often utilizes chiral transition metal catalysts, such as Ruthenium or Rhodium complexes, with a hydrogen source like a formic acid/triethylamine (HCO₂H/Et₃N) mixture. rsc.org

The aromatic ring of the indanone can be reduced through catalytic hydrogenation, typically requiring more forcing conditions than the reduction of an isolated double bond. libretexts.org This process involves adding hydrogen across the aromatic system in the presence of a metal catalyst like palladium, platinum, or nickel, converting the aromatic ring into a cycloalkane ring. libretexts.org

Table 2: Selected Reduction Methods for Indanones and Related Structures

| Reaction Type | Reagent/Catalyst | Substrate Moiety | Product | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R,R)-Ts-DENEB (Ru-catalyst), HCO₂H/Et₃N | Ketone | Chiral Indanol | rsc.org |

| Catalytic Hydrogenation | Pd-C, H₂ | Aromatic Ring | Saturated Carbocyclic Ring | libretexts.org |

| Sodium Borohydride Reduction | NaBH₄ | Ketone | Indanol | rsc.org |

The electron-rich aromatic ring of 4,6-dimethyl-5-methoxy-1-indanone is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The substituents already present on the ring dictate the position of the incoming electrophile. The methoxy (B1213986) group at C-5 and the methyl groups at C-4 and C-6 are all ortho-, para-directing and activating groups. youtube.com Given the substitution pattern, the only available position for substitution is C-7. The combined directing effects of the C-6 methyl and C-5 methoxy groups would strongly favor electrophilic attack at this C-7 position. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration of the closely related 4-methoxy-1-indanone (B81218) yields 4-methoxy-5-nitro-1-indanone. sigmaaldrich.com

Nucleophilic substitution reactions primarily occur at the carbonyl carbon or via the enolate at the C-2 position (discussed below), rather than directly on the aromatic ring, unless activated by a strong electron-withdrawing group through a nucleophilic aromatic substitution mechanism. youtube.com

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is crucial for building molecular complexity, and the indanone scaffold is well-suited for several such reactions.

The active methylene (B1212753) group at the C-2 position of the indanone ring is acidic and can be deprotonated by a base to form an enolate. This enolate is a key intermediate in aldol-type reactions. masterorganicchemistry.com In a classic Claisen-Schmidt condensation, the indanone enolate can react with an aromatic aldehyde to form a 2-benzylidene-1-indanone (B110557), a class of compounds considered to be conformationally restricted analogues of chalcones. usm.mypreprints.org This reaction is typically catalyzed by a base such as sodium hydroxide (B78521) or piperidine (B6355638) and may be performed in a solvent like ethanol (B145695) or even under solvent-free conditions. usm.mytandfonline.comresearchgate.net The initial aldol (B89426) addition product often dehydrates upon heating to yield the final α,β-unsaturated ketone. masterorganicchemistry.commagritek.com A wide variety of substituted benzaldehydes can be used, leading to a diverse library of indanone-based chalcones. usm.myrasayanjournal.co.inresearchgate.net

Table 3: Examples of Claisen-Schmidt Condensation to Form Indanone-Based Chalcones

| Indanone Reactant | Aldehyde Reactant | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Indanone (B140024) | 3,4-Dimethoxybenzaldehyde | NaOH, solvent-free grinding | (E)-2-(3,4-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one | tandfonline.com |

| 1-Indanone | Substituted Benzaldehydes | Piperidine, Methanol (B129727), Reflux | Indanone-based chalcones | usm.my |

| 5,6-Dimethoxy-1-indanone (B192829) | N-Boc-4-piperidinecarboxaldehyde | NaH, THF | (E)-tert-Butyl 4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)piperidine-1-carboxylate | scielo.br |

| 1-Indanone | Veratraldehyde | NaOH, Ball-milling | Single condensation product | researchgate.netresearchgate.net |

The enolate generated from the deprotonation of the C-2 position can also serve as a nucleophile in reactions with other electrophiles, such as alkyl halides or acylating agents. This allows for the introduction of various substituents at the active methylene position, leading to C-2 substituted indanones. acs.org Acylation, for example with an acyl chloride or anhydride, would yield a 2-acyl-1-indanone derivative. Similarly, alkylation with an alkyl halide would produce a 2-alkyl-1-indanone. These reactions expand the structural diversity achievable from the parent indanone core. While Friedel-Crafts acylation typically occurs on the aromatic ring, directed acylation at the C-2 position is a distinct pathway enabled by the acidity of the α-protons. nih.gov

Carboxylation Reactions

The introduction of a carboxyl group, specifically a carboalkoxy group, at the C-2 position of the indanone ring is a significant transformation, yielding 2-carboalkoxy-1-indanone derivatives. These products serve as valuable intermediates for the synthesis of a variety of more complex molecules. The carboxylation is typically achieved through the reaction of the indanone with a dialkyl carbonate in the presence of a strong base.

A general and efficient method for this transformation involves the use of an alkali metal alkoxide as the base. For instance, the reaction of a substituted 1-indanone with dimethyl carbonate using sodium methoxide (B1231860) as the base in a solvent like toluene (B28343) leads to the formation of the corresponding 2-methoxycarbonyl-1-indanone. The reaction is optimally carried out at elevated temperatures, typically between 80°C and 120°C, to facilitate the removal of the methanol byproduct, which drives the reaction to completion. While about one molar equivalent of the base is sufficient, using a slight excess (1.0 to 1.5 equivalents) can lead to high conversions of the starting indanone.

This method avoids the use of more hazardous reagents like sodium hydride, which is often pyrophoric and coated in mineral oil. The resulting β-keto esters are versatile synthetic intermediates.

Table 1: Representative Conditions for Carboxylation of 1-Indanone Derivatives

| Reactant | Reagent | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 5-Chloro-1-indanone | Dimethyl Carbonate | Sodium Methoxide | Toluene | 80-120 | 5-Chloro-2-methoxycarbonyl-1-indanone |

Heteroatom Functionalization

Esterification Reactions of Hydroxyl Groups

The esterification of hydroxylated derivatives of this compound is a fundamental reaction for introducing ester functionalities, which can modify the molecule's properties. While specific examples for the named compound are not detailed in the literature, the general principles of esterification are well-established and applicable. For a precursor such as a hydroxy-4,6-dimethyl-5-methoxy-1-indanone, the hydroxyl group can be readily converted to an ester.

Standard esterification procedures involve the reaction of the alcohol with an acid chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or a tertiary amine. For example, reacting a hydroxylated indanone with acetyl chloride or acetic anhydride would yield the corresponding acetate (B1210297) ester. The base serves to neutralize the acidic byproduct (HCl or acetic acid) and to catalyze the reaction. These reactions are typically carried out in aprotic solvents at or below room temperature.

Table 2: General Conditions for Esterification of Hydroxylated Indanones

| Reactant | Reagent | Base | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| Hydroxy-indanone derivative | Acid Chloride (e.g., Acetyl Chloride) | Pyridine | Dichloromethane | 0°C to room temp. | Indanone Acetate Ester |

| Hydroxy-indanone derivative | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine | Dichloromethane | 0°C to room temp. | Indanone Acetate Ester |

Hydroxymethylation Reactions

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, at the C-2 position of this compound can be achieved through its reaction with formaldehyde (B43269). This reaction typically proceeds via an aldol-type condensation under basic conditions.

The ketone is first treated with a base, such as an alkali metal hydroxide or alkoxide, to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. An aqueous workup then protonates the resulting alkoxide to yield the 2-hydroxymethyl-1-indanone derivative. The choice of base and reaction conditions is crucial to favor the desired mono-hydroxymethylation and to avoid potential side reactions like Cannizzaro reaction of formaldehyde or multiple additions. While direct examples for this compound are not prevalent, the synthesis of 2-(hydroxymethyl)indene from related precursors has been described, indicating the feasibility of such transformations within the indane framework. calpoly.edu

Table 3: General Conditions for Hydroxymethylation of 1-Indanones

| Reactant | Reagent | Catalyst | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| 1-Indanone Derivative | Formaldehyde | Base (e.g., NaOH, KOH) | Alcohol/Water | Room Temperature | 2-Hydroxymethyl-1-indanone Derivative |

Photochemical Reactivity and Rearrangements

The photochemical behavior of 1-indanone and its derivatives is a rich area of study, leading to complex and structurally diverse molecules. These reactions are initiated by the absorption of UV light, which promotes the indanone to an excited state, triggering a cascade of transformations.

One notable photochemical transformation is the di-π-methane rearrangement . wikipedia.org This reaction occurs in molecules containing two π-systems separated by a saturated carbon atom. In the context of certain substituted indanones, this can lead to the formation of cyclopropane-containing structures. The rearrangement proceeds through a diradical intermediate, and the exact pathway can be influenced by whether the reaction occurs from a singlet or triplet excited state. wikipedia.org

For instance, the photolysis of 1,4-dienes often leads to vinyl- or aryl-substituted cyclopropanes. scribd.com In the case of indanone derivatives with appropriate unsaturation, similar rearrangements are plausible. For example, an indanone with an alkenyl side chain could undergo intramolecular photocycloaddition between the carbonyl group and the double bond, or between the aromatic ring and the double bond.

Research on 7-(4'-alkenyloxy)-1-indanones has shown that irradiation can lead to a cascade of reactions, including an initial ortho photocycloaddition, followed by a thermal ring-opening and a subsequent [4π] photocyclization. This sequence can generate complex polycyclic frameworks. Further irradiation can even induce a di-π-methane rearrangement of the newly formed photoproducts, leading to even more intricate molecular architectures. wikipedia.org The specific outcome of these reactions can be highly dependent on the substitution pattern of the indanone and the reaction conditions, such as the solvent and the wavelength of light used. wikipedia.org

Table 4: Examples of Photochemical Reactions of Indanone Derivatives

| Reactant Type | Irradiation Conditions | Reaction Type | Product Type |

|---|---|---|---|

| Barrelene | Acetone, UV light | Di-π-methane rearrangement | Semibullvalene wikipedia.org |

| 7-(4'-Alkenyloxy)-1-indanone | λ = 350-366 nm, TFE/Toluene | Photocycloaddition/Rearrangement Cascade | Polycyclic frameworks wikipedia.org |

| 1,4-Pentadiene derivatives | UV light | Di-π-methane rearrangement | Vinylcyclopropane derivatives wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 5 Methoxy 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

No published ¹H, ¹³C, or 2D-NMR data could be located for this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

While the exact mass is calculated to be 190.0994, detailed experimental mass spectrometry data, including fragmentation patterns, are not available. echemi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental IR or Raman spectra for this compound are available in public databases.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

No UV-Vis absorption data has been published for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

There is no record of a crystal structure determination for this compound in the Cambridge Structural Database or other public repositories.

Advanced Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC)

While suppliers list a purity of 97% or higher, the specific HPLC or other chromatographic methods and conditions used for this assessment are not provided in publicly accessible documents. lookchem.com

Computational and Theoretical Investigations of 4,6 Dimethyl 5 Methoxy 1 Indanone

Electronic Structure Descriptors and Reactivity Predictions

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within a molecule. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for determining molecular conformation and stability. The RDG is a function of the electron density and its first derivative, and it is typically plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the classification of interactions: blue signals indicate strong attractive interactions (like hydrogen bonds), green signals represent weak van der Waals forces, and red signals denote strong repulsive interactions (steric clashes).

For 4,6-dimethyl-5-methoxy-1-indanone, RDG analysis would reveal the intramolecular interactions that dictate its three-dimensional structure. For instance, weak van der Waals interactions, indicated by green patches in RDG plots, would be expected between the methyl groups and the aromatic ring system. Steric repulsion, shown in red, could be observed between closely positioned hydrogen atoms of the methyl and methoxy (B1213986) groups, influencing their rotational positions.

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, offering a clear picture of chemical bonds and lone pairs. ELF values range from 0 to 1, where values close to 1 correspond to high electron localization, characteristic of covalent bonds and lone pairs, while lower values indicate delocalized electrons. In this compound, ELF analysis would distinctly show the covalent C-C and C-H bonds of the indanone core and its substituents. High localization would also be expected for the lone pairs on the oxygen atoms of the carbonyl and methoxy groups, which are critical for the molecule's reactivity and interaction with other species.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic evolution of a system over time, providing insights into conformational changes and interactions with the environment. An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water, and calculating the forces between all atoms to predict their motion.

These simulations can reveal the flexibility of the indanone ring and the rotational freedom of the methoxy and dimethyl substituents. By tracking the molecule's trajectory, one can understand its preferred conformations in a solution and the energy barriers between different states. Furthermore, MD simulations are invaluable for studying solvent interactions. They can quantify the formation and lifetime of hydrogen bonds between the carbonyl oxygen of the indanone and water molecules, and map the distribution of solvent molecules around the compound, known as the radial distribution function. This provides a detailed picture of how the solvent structures itself around the solute, which is fundamental to understanding its solubility and chemical behavior in solution.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Computational chemistry allows for the theoretical prediction of various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

For this compound, theoretical calculations would predict characteristic IR absorption frequencies. For example, the stretching vibration of the carbonyl group (C=O) is expected to appear as a strong peak, typically in the range of 1690-1710 cm⁻¹. The C-O stretching of the methoxy group and the C-H vibrations of the alkyl and aromatic parts would also have predictable frequencies. Comparing these calculated frequencies with an experimental IR spectrum helps validate the synthesized structure.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data. The predicted shifts for the distinct protons and carbons in the molecule—such as those in the methyl groups, the methoxy group, the aromatic ring, and the methylene (B1212753) groups of the indanone core—serve as a powerful tool for structural elucidation.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (Theoretical) | Experimental Data (Typical) |

| IR Spectroscopy | Carbonyl (C=O) stretch: ~1700 cm⁻¹; Aromatic C=C stretch: ~1600 cm⁻¹ | Strong absorption peak around 1705 cm⁻¹; Peaks in the 1580-1610 cm⁻¹ region. |

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm; Methoxy protons: ~3.8 ppm; Methyl protons: ~2.2-2.5 ppm | Signals corresponding to aromatic, methoxy, and methyl protons in their expected regions. |

| ¹³C NMR | Carbonyl carbon: ~205 ppm; Aromatic carbons: ~120-150 ppm; Methoxy carbon: ~55 ppm | Resonances confirming the presence of all unique carbon environments. |

Molecular Docking Simulations for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In the context of this compound, molecular docking simulations can be used to explore its potential interactions with various protein targets. For example, studies have investigated the binding of similar indanone derivatives to enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease research. A docking simulation would place this compound into the active site of AChE, predicting its binding pose and affinity.

The results would highlight key interactions, such as potential hydrogen bonds between the carbonyl oxygen of the indanone and amino acid residues like tyrosine or serine in the protein's active site. Hydrophobic interactions between the dimethyl-substituted aromatic ring and nonpolar residues of the protein are also crucial for stable binding. The docking score provides a quantitative estimate of the binding free energy, allowing for the comparison of its potential efficacy against other compounds. These simulations serve as a valuable starting point for designing more potent inhibitors and understanding structure-activity relationships.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar for Indanone Scaffolds

Methodologies for Investigating Biological Effects

The diverse biological activities of indanone derivatives are elucidated through a variety of established in vitro and cellular assays. These methodologies allow for the systematic evaluation of their potential as therapeutic agents.

A significant area of research for indanone derivatives has been their potential to treat Alzheimer's disease by inhibiting key enzymes. researchgate.netresearchgate.net Donepezil, an approved drug for Alzheimer's treatment, features an indanone moiety and functions as an acetylcholinesterase (AChE) inhibitor. researchgate.netacs.org

Researchers have synthesized and evaluated numerous indanone derivatives for their ability to inhibit cholinesterases (AChE and butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B), which are also implicated in neurodegenerative diseases. researchgate.netnih.govnih.gov The inhibitory activities are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. For instance, studies on a series of 34 1-indanone (B140024) derivatives showed that C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, with IC₅₀ values in the nanomolar range (0.001 to 0.030 μM). nih.gov In contrast, C5-substituted derivatives were found to be weaker MAO-B inhibitors. nih.gov Some indanone derivatives have been designed as dual inhibitors, targeting both cholinesterases and MAO-B.

Below is a table summarizing the enzyme inhibition data for selected indanone derivatives.

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 µM | nih.gov |

| Indanone Derivative 26d | AChE | 14.8 nM | beilstein-journals.org |

| Indanone Derivative 26i | AChE | 18.6 nM | beilstein-journals.org |

| Benzylideneindanone 16a | MAO-B | 7.50 µM | rsc.org |

| Indanone Derivative 54 | AChE | 8.82 µM | researchgate.net |

| Indanone Derivative 55 | AChE | 6.94 µM | researchgate.net |

| Indanone Derivative 68 | AChE | 9.53 µM | researchgate.net |

This table is interactive. You can sort and filter the data.

Indanone derivatives have been investigated for their ability to influence fundamental cellular processes such as the cell cycle and programmed cell death (apoptosis), particularly in the context of cancer therapy. nih.gov One notable synthetic indanone, known as indanocine, has been shown to have antiproliferative activity. oup.comresearchgate.net

Methodologies to assess these effects include flow cytometry to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). oup.com Studies have revealed that certain indanone-based thiazolyl hydrazone derivatives can arrest cancer cells in the G2/M phase of the cell cycle. nih.gov Indanocine, for example, induces apoptosis even in multidrug-resistant cancer cells by interacting with tubulin at the colchicine-binding site, which disrupts microtubule polymerization and the mitotic apparatus in dividing cells. oup.comresearchgate.netscilit.com The induction of apoptosis is often confirmed by measuring the activation of key executioner enzymes like caspase-3 and observing changes in mitochondrial membrane potential. oup.comresearchgate.net

| Compound/Derivative | Cell Line | Biological Effect | Mechanism | Reference |

| Indanocine | Multidrug-Resistant Cancer Cells | Apoptosis Induction | Tubulin polymerization inhibition | oup.comresearchgate.net |

| ITH-6 (Thiazolyl Hydrazone) | Colon Cancer Cells (HT-29, COLO 205, KM 12) | G2/M Cell Cycle Arrest, Apoptosis | Tubulin polymerization inhibition | nih.gov |

| Indole (B1671886) Chalcone (B49325) ZK-CH-11d | Breast Cancer Cells (MDA-MB-231, MCF-7) | G2/M Cell Cycle Arrest, Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | mdpi.com |

This table is interactive. You can sort and filter the data.

The potential of indanones as antimicrobial agents has been explored against a variety of pathogens. beilstein-journals.org Their efficacy is typically evaluated using standard microbiological techniques, such as broth or agar (B569324) dilution methods, to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown that indanone derivatives possess a broad spectrum of activity. nih.gov For instance, certain hydroxyspiro[indoline-3,9-xanthene]-trione compounds, which contain an indoline (B122111) substructure, have demonstrated dose-dependent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Other research has screened 2-indolinone derived oximes and spiro-isoxazolines against a panel of thirteen microorganisms, including bacteria and fungi like Candida albicans, to assess their growth inhibitory activity. researchgate.net The results from these assessments help identify promising candidates for further development as novel antibacterial or antifungal drugs. beilstein-journals.org

Indanone derivatives have emerged as a class of natural products with significant potential in agriculture for controlling plant viral diseases. nih.gov A series of novel 1-indanone derivatives containing oxime and oxime ether moieties were synthesized and evaluated for their protective activities against several plant viruses. nih.gov

Bioassays are conducted to determine the concentration of the compound that provides 50% protection (EC₅₀ value). In one study, a specific derivative, compound 27 , showed superior protective effects against pepper mild mottle virus (PMMoV) with an EC₅₀ of 140.5 mg L⁻¹, outperforming the commercial agent ningnanmycin. nih.gov Similarly, chalcone derivatives incorporating an indanone moiety have demonstrated good therapeutic and protective activities against the tobacco mosaic virus (TMV). acs.orgnih.gov For example, compound N2 exhibited a therapeutic EC₅₀ of 70.7 µg/mL, which was better than that of ningnanmycin. acs.orgnih.gov These studies highlight the potential of indanones as leads for new antiviral agents. beilstein-journals.orgnih.gov

The anti-inflammatory properties of indanone derivatives are well-documented. beilstein-journals.orgnih.gov These effects are characterized by evaluating the compounds' ability to inhibit the production of pro-inflammatory mediators in cells, typically macrophages stimulated with lipopolysaccharide (LPS).

Key inflammatory markers measured include nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govscienceopen.comnih.gov For example, a series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and tested, with many effectively inhibiting the LPS-induced expression of IL-6 and TNF-α. nih.govscienceopen.com One active compound, 8f , showed significant therapeutic effects in a mouse model of acute lung injury. nih.gov The molecular mechanisms often involve the suppression of major inflammatory signaling pathways like NF-κB, MAPK, and Akt. nih.gov N-substituted indazolones have also been shown to be potent anti-inflammatory agents by blocking cytokine release. capes.gov.br

| Compound/Derivative | Assay System | Effect | Reference |

| Compound 8f (2-benzylidene-1-indanone) | LPS-stimulated murine primary macrophages | Inhibition of IL-6 and TNF-α expression | nih.gov |

| Compound 4d (2-benzylidene-1-indanone) | LPS-stimulated RAW 264.7 macrophages | 83.73% inhibition of TNF-α, 69.28% inhibition of IL-6 | nih.govscienceopen.com |

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 cells | Inhibition of NO, TNF-α, IL-6 production | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | LPS-stimulated RAW264.7 cells | Potent inhibition of NO, IL-6, TNF-α release | rsc.org |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis in mice | 59% reduction in leukocyte migration | mdpi.com |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Analysis of Substituted Indanones

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of the indanone scaffold. By systematically modifying the substituents on the indanone core, researchers can identify key structural features that enhance potency and selectivity for a particular biological target. rsc.org

The arylidene indanone scaffold, formed from the reaction of 1-indanone and a benzaldehyde (B42025), has been a major focus of SAR studies. rsc.orgrsc.org The planarity of this structure allows for effective electronic communication between substituents on the arylidene ring and the carbonyl group of the indanone. rsc.org

For anti-inflammatory activity , SAR studies on 2-benzylidene-1-indanones revealed that a hydroxyl group at the C-6 position of the indanone ring is beneficial. nih.govscienceopen.com The substitution pattern on the 'B' ring (the arylidene part) is also critical. While a single methoxy (B1213986) group at the 2'-position was favorable, the introduction of di- or trimethoxy groups on this ring led to a dramatic decrease in the inhibition of IL-6 or TNF-α. scienceopen.com

In the context of MAO inhibition , the position of substituents on the indanone ring is a key determinant of activity and selectivity. Studies have shown that substitution at the C6-position of the indanone ring leads to potent and selective MAO-B inhibitors. nih.gov Conversely, C5-substituted indanones are comparatively weaker inhibitors. nih.gov An SAR study of arylidene indanones as MAO inhibitors noted the importance of a dihydroxyl substitution on the arylidene ring for MAO-B inhibition; a 5-methoxy-6-hydroxy substitution was found to diminish this activity. rsc.org

For anticholinesterase activity , modifications at the 5- and 6-positions of the indanone ring have been explored. Incorporating a methoxy group at the 6-position and an iodine atom at the 5-position was shown to improve the binding affinity for AChE. rsc.org

Influence of Methyl and Methoxy Group Positions and Numbers on Biological Interactions

The presence and location of methyl and methoxy groups on the indanone ring are critical determinants of biological activity. While direct studies on 4,6-Dimethyl-5-methoxy-1-indanone are absent, research on related analogs provides valuable insights.

A 2023 study on methyl- and methoxy-substituted indanones revealed that the presence of a methoxy group decreases the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, whereas a methyl group results in a decrease of about 35 kJ·mol⁻¹. mdpi.com This suggests that these substitutions have a significant energetic impact on the molecule, which can, in turn, affect its binding affinity to biological targets.

In the context of other indanone derivatives, the position of these groups is crucial. For instance, in a series of 2-benzylidene-1-indanone derivatives designed as anti-inflammatory agents, the placement of a hydroxyl group at the C-6 position was a key design element. nih.gov Subsequent modifications, including the introduction of methoxy groups at various positions on the benzene (B151609) ring of the indanone, resulted in compounds with nearly equal inhibitory activity on IL-6 and TNF-α. nih.gov This highlights that the interplay of different substituents and their locations dictates the ultimate biological profile.

Furthermore, a study on ligands for misfolded α-synuclein aggregates found that any aromatic substitution, whether activating or deactivating, on the 1-indanon-diene moiety tended to reduce binding affinity compared to the non-substituted derivatives. nih.gov This indicates a delicate balance in the electronic properties of the aromatic ring for optimal interaction with the target.

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups on the indanone scaffold is a common strategy to alter and optimize biological activity. The introduction of different functionalities can impact a compound's potency, selectivity, and pharmacokinetic properties.

For example, in the development of arylidene indanones as cholinesterase inhibitors for potential Alzheimer's disease treatment, the introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone, combined with a pyridinyl methylene (B1212753) at the 2-position, resulted in a compound more potent than the drug donepezil. rsc.org This demonstrates the significant enhancement in activity that can be achieved through strategic functionalization.

In another study, the synthesis of 2-benzylidene-1-indanone derivatives with a hydroxyl group at the C-6 position was a starting point for creating anti-inflammatory agents. nih.gov The subsequent introduction of other groups aimed to further improve the anti-inflammatory activity, showcasing how iterative functional group modifications can lead to more effective compounds. nih.gov

The versatility of the indanone scaffold allows for a wide range of chemical modifications, leading to diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov

Design Principles for Optimized Indanone Scaffolds

The design of optimized indanone scaffolds is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. Key principles include:

Scaffold Rigidity and Planarity: The arylidene indanone scaffold, being a rigid cousin of chalcones, possesses a planar structure that allows for effective transmission of electronic effects from substituents to the carbonyl group of the indanone. rsc.org This planarity can be crucial for fitting into the binding sites of target proteins.

Targeted Substitutions: As seen in various studies, the strategic placement of substituents is paramount. For instance, modifications at the 6-position of the indanone ring have proven effective in developing potent cholinesterase inhibitors. rsc.org

Bioisosteric Replacements: The replacement of one functional group with another that has similar physical or chemical properties (bioisosteric replacement) is a common strategy. This can be used to improve potency, reduce side effects, or alter metabolic stability.

Introduction of Specific Moieties: Incorporating specific chemical moieties known to interact with certain biological targets is a rational design approach. For example, the inclusion of amine functional groups can introduce metal-chelating properties, which is relevant for neurodegenerative diseases where metal dyshomeostasis is implicated. researchgate.net

The following table summarizes the impact of various substitutions on the biological activity of indanone derivatives based on several studies:

| Scaffold/Derivative | Substitution | Position | Observed Biological Effect | Reference |

| Arylidene indanone | Piperidinyl ethoxy | 6 | Increased cholinesterase inhibition | rsc.org |

| 2-Benzylidene-1-indanone | Hydroxyl | 6 | Key for anti-inflammatory activity | nih.gov |

| 2-Benzylidene-1-indanone | Methoxy | Various on benzene ring | Maintained anti-inflammatory activity | nih.gov |

| 1-Indanon-diene | Aromatic substitutions | Any | Reduced binding affinity to α-synuclein | nih.gov |

Mechanistic Insights into Molecular Interactions

Understanding how indanone derivatives interact with their biological targets at a molecular level is crucial for rational drug design.

Elucidation of Binding Modes with Target Biomolecules

Docking studies and X-ray crystallography have provided insights into the binding modes of indanone derivatives with various biomolecules.

For example, docking studies of an active indanone derivative with acetylcholinesterase (AChE) revealed that the diethylamine (B46881) nitrogen of the substituent interacts with the Trp84 residue at the bottom of the AChE gorge, while the indanone ring itself interacts with the indole ring of Trp279 at the top of the gorge. rsc.org This dual interaction highlights the importance of both the indanone core and its substituents for effective binding.

In the context of α-synuclein fibril binding, rational design and SAR studies have led to the development of 1-indanone derivatives with high affinity and selectivity. researchgate.netnih.gov These studies demonstrate that the 1-indanone scaffold has desirable properties for interacting with misfolded protein aggregates. researchgate.netnih.gov

Role of Specific Indanone Substructures in Biological Recognition

The different parts of the indanone molecule play distinct roles in biological recognition. The core indanone structure often serves as the primary scaffold that positions the critical interacting functional groups.

The α,β-unsaturated ketone system present in arylidene indanones is a key feature for their biological activity, similar to chalcones. rsc.org The planarity of this system facilitates interaction with flat aromatic residues in protein binding sites. rsc.org

The benzene ring of the indanone can be substituted to modulate electronic properties and create specific interactions, such as hydrogen bonds or van der Waals forces, with the target protein. The cyclopentanone (B42830) ring can also be modified, for instance, at the 2-position, to introduce further points of interaction.

Understanding Allosteric and Orthosteric Modulations

Indanone derivatives can act as both orthosteric and allosteric modulators of receptors. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a different site, thereby altering the receptor's response to the endogenous ligand. wikipedia.org

A notable example is Biphenyl-indanone A (BINA), which is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.govopnme.com BINA enhances the receptor's response to its endogenous ligand, glutamate, and has shown antipsychotic- and anxiolytic-like effects in animal models. nih.gov This demonstrates that indanone scaffolds can be designed to achieve fine-tuned modulation of receptor activity rather than simple activation or inhibition. nih.govopnme.com

The ability to act as allosteric modulators offers a significant advantage in drug design, as it can lead to greater selectivity and a more nuanced physiological response. nih.gov The development of bitopic ligands, which can simultaneously interact with both orthosteric and allosteric sites, represents a promising strategy for achieving highly specific GPCR modulation. mdpi.com

Future Research Directions and Potential Applications of 4,6 Dimethyl 5 Methoxy 1 Indanone

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

A primary challenge in harnessing the potential of polysubstituted indanones is the development of synthetic methods that afford precise control over the placement of functional groups on the aromatic ring. The synthesis of 4,6-Dimethyl-5-methoxy-1-indanone and its regioisomers necessitates strategies that can selectively yield the desired substitution pattern.

Future research should focus on optimizing existing methods and exploring new ones to achieve regiochemical control. The most common approach to the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor. beilstein-journals.orgnih.gov For the target compound, this would involve the cyclization of 3-(3,5-dimethyl-4-methoxyphenyl)propionic acid. The outcome of this reaction is highly dependent on the catalyst and reaction conditions. rsc.orgrug.nl Studies have shown that Lewis acids like niobium pentachloride (NbCl₅) or lanthanide triflates such as terbium triflate (Tb(OTf)₃) can catalyze this transformation. nih.govresearchgate.net The degree of hydrolysis in polyphosphoric acid (PPA) has also been shown to switch the regioselectivity of cyclization for electron-rich systems, a technique that could be pivotal for selectively synthesizing different isomers. rug.nl

Alternative pathways that merit investigation include the Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone. nih.govorganic-chemistry.org Designing a divinyl ketone precursor with the appropriate dimethyl-methoxy substitution pattern could provide a different route to the indanone core. nih.gov Furthermore, modern palladium-catalyzed carbonylative cyclizations of unsaturated aryl halides offer powerful tools for constructing cyclic ketones and could be adapted for this specific target. organic-chemistry.org

Table 1: Potential Synthetic Routes for Substituted 1-Indanones

| Method | Precursor Type | Typical Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acid | PPA, NbCl₅, AlCl₃, Tb(OTf)₃ | Widely used; regioselectivity is a key challenge. | beilstein-journals.orgrug.nlresearchgate.net |

| Nazarov Cyclization | Divinyl Ketone | Lewis or Brønsted Acids (e.g., TFA, FeCl₃) | Convergent; requires specific dienone precursors. | nih.govorganic-chemistry.org |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated Aryl Iodide | Pd Catalyst, CO gas | High functional group tolerance; mild conditions. | organic-chemistry.org |

| Rearrangement of Cyclopropanols | Aryl-substituted Cyclopropanol | Palladium Catalyst, O₂ | Novel approach; forms indanone via ring expansion. | beilstein-journals.org |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction yields and controlling regioselectivity. Future work should involve detailed mechanistic investigations of the most promising synthetic routes.

For the intramolecular Friedel-Crafts acylation, the mechanism involves the formation of a highly reactive acylium ion intermediate by a Lewis or Brønsted acid, followed by an electrophilic attack on the aromatic ring. rsc.orgrsc.org The electron-donating effects of the methoxy (B1213986) and dimethyl groups on the precursor's aromatic ring strongly activate it towards this substitution. However, they also present a challenge, as they can direct the cyclization to multiple positions. Detailed kinetic and computational studies would elucidate the transition states and intermediates, revealing why one regioisomer might be favored over another under specific conditions. Such studies could model how different acid catalysts interact with the substrate to steer the reaction towards the desired product. rsc.org

Similarly, the Nazarov cyclization follows a distinct pericyclic mechanism involving the acid-catalyzed formation of a pentadienyl cation, which then undergoes a 4π conrotatory electrocyclic ring closure. wikipedia.orgillinois.edu The substituents on the divinyl ketone precursor can exert significant electronic and steric influence on this process. Mechanistic studies, combining experimental evidence with computational modeling, would be invaluable for predicting how the methyl and methoxy groups on the precursor for this compound would influence the torquoselectivity (the direction of rotation in the electrocyclization), which ultimately determines the stereochemistry of any substituents on the five-membered ring. illinois.edu

Rational Design and Synthesis of Indanone-Based Chemical Probes

Chemical probes, especially fluorescent ones, are indispensable tools for visualizing and studying complex biological processes. rsc.org The 1-indanone (B140024) scaffold offers a robust and tunable platform for the development of such probes. This compound could serve as a novel core for a new generation of chemical probes.

The rational design of these probes involves integrating the indanone core with a signaling unit (e.g., a fluorophore) and a recognition unit tailored to a specific biological target. rsc.orgnih.gov The ketone group at the 1-position and the activated aromatic ring of this compound are ideal handles for chemical modification. For instance, the ketone could undergo a Knoevenagel condensation to attach various functional groups, while the aromatic ring could be further functionalized to tune the probe's properties. nih.gov

Future research could focus on creating probes where the fluorescence is modulated by a specific biological event. The design can be guided by principles like Photoinduced Electron Transfer (PET), where the fluorescence of a fluorophore is "switched on" or "off" in response to an analyte or change in environment. nih.govresearchgate.net The electron-rich nature of the 4,6-dimethyl-5-methoxy-phenyl ring makes it a potential modulator in a PET-based sensor. By attaching a fluorophore, it may be possible to design a probe whose fluorescence is sensitive to pH, metal ions, or the binding to a specific protein, providing a new tool for cell biology research. nih.gov

Table 2: Design Concepts for Indanone-Based Chemical Probes

| Probe Component | Function | Potential Implementation with this compound | Reference(s) |

|---|---|---|---|

| Core Scaffold | Provides structural framework and tunable properties. | The rigid, substituted indanone core. | nih.gov |

| Signaling Unit | Reports on a biological event (e.g., fluorescence). | A coumarin (B35378) or fluorescein (B123965) dye attached via the ketone or aromatic ring. | nih.govnih.gov |

| Recognition Unit | Confers specificity for a biological target. | A linker and binding group designed for a specific enzyme or receptor. | nih.gov |

| Modulation Mechanism | Controls the signal (e.g., "Off-to-On" switch). | Photoinduced Electron Transfer (PET) modulated by the electron-rich indanone ring. | nih.govresearchgate.net |

Exploration of New Biological Targets and Mechanistic Pathways

The 1-indanone moiety is a cornerstone of many pharmacologically active compounds, exhibiting a wide range of therapeutic effects. nih.gov Derivatives have been developed as anticancer, antimicrobial, antiviral, and anti-Alzheimer's agents. beilstein-journals.orgnih.gov The unique substitution pattern of this compound suggests it could have novel or enhanced activity against these and other biological targets.

A critical future direction is the comprehensive biological screening of this compound and its derivatives. One prominent target for indanone-based drugs is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The well-known AChE inhibitor, Donepezil, features an indanone core, highlighting the potential of this scaffold for neuroprotective agents. nih.govnih.gov Another area of significant interest is oncology. Indanone derivatives have been shown to act as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division. nih.gov More recently, indanones have been investigated as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is a target for novel cancer therapies. nih.gov

Systematic screening of this compound against a panel of cancer cell lines and key enzymes would be a logical first step. Subsequent mechanistic studies could then identify the specific cellular pathways being modulated. The electron-rich, substituted aromatic ring could play a key role in binding affinity and selectivity for protein targets, potentially offering an improved therapeutic window compared to existing compounds.

Table 3: Established Biological Targets for Indanone Scaffolds

| Therapeutic Area | Biological Target/Activity | Example of Indanone Application | Reference(s) |

|---|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Donepezil for Alzheimer's disease. | nih.gov |

| Cancer | Tubulin Polymerization Inhibition | Chalcone-related indanones show cytotoxic effects. | nih.gov |

| Cancer | Cereblon (CRBN) E3 Ligase Modulation | Indanone derivatives identified as novel CRBN binders. | nih.gov |

| Infectious Disease | Antiviral, Antimicrobial | Various derivatives show activity against viruses and bacteria. | beilstein-journals.orgnih.gov |

| Inflammation | Anti-inflammatory Activity | Isoxazole-fused 1-indanones exhibit anti-inflammatory properties. | beilstein-journals.org |

Integration of Indanone Derivatives in Advanced Materials Science and Chemoinformatics

Beyond medicine, the unique electronic and structural properties of indanones make them attractive candidates for applications in advanced materials and for analysis using computational chemistry.

Advanced Materials Science: The conjugated system of the indanone core can be extended through chemical reactions, such as Knoevenagel condensation at the ketone, to create novel dyes and functional materials. nims.go.jp The reaction of this compound with electron-accepting groups could yield merocyanine (B1260669) dyes with tailored absorption and emission properties, potentially in the near-infrared (NIR) spectrum, which is valuable for bio-imaging and organic electronics. nims.go.jp The compound could also be explored as a monomer for creating new polymers with specific optical or thermal properties, or as a dopant to modify the characteristics of existing materials. ontosight.ai

Chemoinformatics: Chemoinformatics provides powerful computational tools to accelerate drug discovery and materials design. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have already been successfully applied to other indanone series to predict their biological activity and understand their binding modes with proteins like AChE. nih.govnih.gov A key future direction would be to build a computational model for this compound and its virtual derivatives. By generating a library of related structures in silico and docking them against known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govnih.gov These computational insights would create a feedback loop, guiding the rational design efforts described in the preceding sections and making the discovery process more efficient. nih.gov

Q & A

Q. What are the established synthetic routes for 4,6-Dimethyl-5-methoxy-1-indanone, and how do reaction conditions influence yield?

A multi-step synthesis involves cyclization and substitution reactions. For example, 2,3-dichloroanisole can be condensed with isobutyryl chloride using AlCl₃ in CH₂Cl₂, followed by bromination and cyclization with H₂SO₄ to yield the indanone core . Key factors affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Temperature control : Bromination requires precise cooling to avoid side reactions.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | AlCl₃, CH₂Cl₂ | Dichloro-methoxyisobutyrophenone | ~75 |

| 2 | Br₂, acetic acid | Brominated intermediate | 60-70 |

| 3 | H₂SO₄, cyclization | This compound | 50-65 |

Q. How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is standard. SHELX refines atomic coordinates and thermal parameters, even for small molecules with complex substituents. For example, similar indanones show intermolecular interactions (C-H···O, π-π stacking) critical for packing analysis . Key steps:

- Data collection : High-resolution (<1.0 Å) data minimizes refinement errors.

- Twinned data handling : SHELXPRO interfaces with macromolecular datasets if twinning occurs.

Q. What are the primary applications of this compound in kinetic or mechanistic studies?

This compound is used to study substituent effects on reaction kinetics. For example:

- Biocatalyzed oxidations : Methoxy and methyl groups alter electron density, affecting enzymatic activity (e.g., cytochrome P450) .

- Oxime synthesis : Steric hindrance from methyl groups slows nucleophilic attack, requiring optimized pH and temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Regioselectivity in nitration or halogenation depends on electronic and steric effects:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to direct nitro groups to the less hindered C7 position (meta to methoxy) .

- Halogenation : Electrophilic bromination favors C7 due to methyl group deactivation at C4/C6 .

- Computational guidance : DFT calculations predict charge distribution (e.g., MEP surfaces) to identify reactive sites.

Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from subtle variations in protocols:

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT studies : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Crystallographic refinement : SHELXL validates hydrogen-bonding networks in crystal lattices .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific GHS data is limited, structurally similar indanones (e.g., 5,6-dimethoxy-1-indanone) are classified as non-hazardous. General precautions include:

Q. Methodological Notes

- References to SHELX, synthesis protocols, and safety data are derived from peer-reviewed crystallography, synthetic chemistry, and safety documentation .

- Advanced questions emphasize iterative optimization and computational validation, reflecting current best practices in organic chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.